Product packaging for 4-Methoxyfuro[3,2-C]quinoline(Cat. No.:)

4-Methoxyfuro[3,2-C]quinoline

Cat. No.: B11898750
M. Wt: 199.20 g/mol
InChI Key: NGFQLXGMALXXBJ-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Medicinal Chemistry and Chemical Biology

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. ijshr.comorientjchem.org Its unique structure allows for extensive functionalization, enabling the creation of a vast library of derivatives with diverse pharmacological activities. orientjchem.org Quinoline-based compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents. ijshr.comorientjchem.orgontosight.ainih.gov The versatility of the quinoline nucleus has led some to describe it as a "perpetual and multipurpose scaffold." nih.gov

The significance of quinoline derivatives is underscored by their presence in numerous approved drugs. nih.gov For instance, compounds like ciprofloxacin (B1669076) (antibacterial) and chloroquine (B1663885) (antimalarial) feature the quinoline core. nih.gov The ability of these derivatives to interact with various biological targets, such as enzymes and DNA, is a key driver of their therapeutic potential. researchgate.netwikipedia.org Researchers continue to explore the chemical space of quinoline derivatives to develop novel therapeutic agents with improved efficacy and specificity. nih.govresearchgate.net

Overview of Furoquinoline Structural Motifs and Their Academic Relevance

Furoquinolines are a class of alkaloids characterized by a fused furan (B31954) and quinoline ring system. nih.govmdpi.com These heterotricyclic compounds are of significant academic interest due to their prevalence in nature and their demonstrated biological activities. wikipedia.orgnih.gov Research has shown that various furoquinoline alkaloids exhibit properties such as antibacterial, antifungal, antiviral, cytotoxic, and enzyme-inhibitory effects. wikipedia.orgmdpi.com

The fusion of the furan and quinoline rings can result in two primary isomers, distinguished by the orientation of the rings. These are the linear and angular frameworks, which confer different spatial and electronic properties to the molecules, influencing their biological activity. nih.govdergipark.org.tr

The linear Furo[2,3-b]quinoline (B11916999) framework features the furan ring fused to the 'b' face of the quinoline system (between positions 2 and 3). This arrangement results in a more elongated and planar structure. A prominent example of a naturally occurring linear furoquinoline is Dictamnine (4-methoxyfuro[2,3-b]quinoline). researchgate.net Derivatives of this linear scaffold have been synthesized and evaluated for various biological activities, particularly as anticancer agents. researchgate.netnih.gov For instance, certain 4-anilinofuro[2,3-b]quinoline derivatives have shown potent cytotoxicity against various cancer cell lines. nih.govcust.edu.tw

In contrast, the angular Furo[3,2-c]quinoline (B8618731) framework involves the fusion of the furan ring to the 'c' face of the quinoline (between positions 3 and 4), creating a distinct angular or bent geometry. dergipark.org.tr This structural arrangement is a key feature of the subject of this article, 4-Methoxyfuro[3,2-c]quinoline .

The angular scaffold imparts different stereochemical properties compared to its linear counterpart, which can lead to unique interactions with biological targets. nih.gov Synthetic derivatives of the Furo[3,2-c]quinoline system have been a subject of research, particularly in the context of anticancer studies. nih.govcust.edu.tw For example, research into 4-anilinofuro[3,2-c]quinoline derivatives revealed compounds with selective and potent inhibitory activities against specific renal and melanoma cancer cell lines. nih.govcust.edu.tw The synthesis of various Furo[3,2-c]quinoline derivatives is an active area of research, exploring their potential in medicinal chemistry. ontosight.ainih.gov

Furoquinoline alkaloids are predominantly found in the plant kingdom, with their distribution largely confined to the Rutaceae family (the citrus family). wikipedia.orgnih.gov Plants from genera such as Ruta, Dictamnus, Zanthoxylum, and Esenbeckia are well-known sources of these compounds. nih.govsemanticscholar.org Notable examples of naturally occurring furoquinoline alkaloids include Dictamnine, Skimmianine, and γ-fagarine. nih.gov These compounds are biosynthesized in plants from anthranilic acid, which forms the quinoline ring, followed by the addition of a furan ring derived from an isoprenoid precursor. nih.govmdpi.com The isolation and structural elucidation of these natural products have been crucial for providing lead compounds in drug discovery. researchgate.net

Research Findings on this compound

Detailed research specifically isolating the synthesis and biological evaluation of the parent compound This compound is limited in publicly accessible literature. However, studies on closely related derivatives provide significant insight into the chemical reactivity and potential biological activity of this scaffold.

One study detailed the synthesis of a series of pyrano[3,2-c]quinoline analogues, which share the angular fusion pattern. nih.gov Another investigation focused on the anti-tobacco mosaic virus (anti-TMV) activity of quinoline alkaloids, including new Furo[3,2-c]quinoline analogues. In this study, a newly isolated compound, 6-isopropyl-7-methoxy-furo[3,2-c]quinoline, demonstrated potential anti-TMV activity. clockss.org

Furthermore, comparative studies between linear Furo[2,3-b]quinoline and angular Furo[3,2-c]quinoline derivatives have been conducted to evaluate their anticancer properties. These studies synthesized various 4-anilinofuro[3,2-c]quinoline derivatives and tested them against a panel of cancer cell lines. The results indicated that certain angular derivatives exhibited potent and selective cytotoxicity, highlighting the importance of the angular framework for specific biological targeting. nih.govcust.edu.tw

The synthesis of Furo[3,2-c]quinoline derivatives often involves multi-step chemical reactions. ontosight.ai For example, the oxidative cyclization of 4-hydroxy-1-methyl-quinoline-2-one with specific alkenes can yield dihydrofuro[3,2-c]quinolinone, an angular product. dergipark.org.tr

The table below summarizes the growth inhibition data for a representative angular Furo[3,2-c]quinoline derivative from a comparative study.

Table 1: In Vitro Cytotoxicity of (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (Compound 14a) Against Selected Cancer Cell Lines. nih.govcust.edu.tw
Cancer Cell LineCancer TypeGI₅₀ (µM)
UO-31Renal Cancer0.03
UACC-257Melanoma<0.01
UACC-62Melanoma<0.01

GI₅₀ refers to the concentration required to inhibit cell growth by 50%. Data is derived from studies on NCI's 60 cancer cell line panel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B11898750 4-Methoxyfuro[3,2-C]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

4-methoxyfuro[3,2-c]quinoline

InChI

InChI=1S/C12H9NO2/c1-14-12-9-6-7-15-11(9)8-4-2-3-5-10(8)13-12/h2-7H,1H3

InChI Key

NGFQLXGMALXXBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C3=C1C=CO3

Origin of Product

United States

Biological Evaluation and Potential Applications of Furo 3,2 C Quinoline Derivatives

Anticancer Activities

The investigation into the anticancer potential of furo[3,2-c]quinoline (B8618731) derivatives has revealed promising activity against various human tumor cell lines. Research has focused on their cytotoxic effects and the underlying mechanisms of action.

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines

Synthetic derivatives of angular 4-anilinofuro[3,2-c]quinoline have been evaluated for their in vitro anticancer activity against a panel of approximately 60 human cancer cell lines. nih.govoatext.com Among the tested compounds, certain derivatives demonstrated notable and selective cytotoxicity.

Specifically, (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime and its methyl counterpart exhibited potent growth inhibitory effects against specific cancer cell lines. nih.govfrontiersin.org These compounds showed remarkable potency against the UO-31 renal cancer cell line and the UACC-257 and UACC-62 melanoma cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. nih.govoatext.comfrontiersin.org Interestingly, these two derivatives were found to be relatively non-cytotoxic against the full panel of cell lines, suggesting a selective mechanism of action. nih.govoatext.com

Table 1: Selective Cytotoxicity (GI50, µM) of Angular 4-Anilinofuro[3,2-c]quinoline Derivatives

Compound Renal Cancer (UO-31) Melanoma (UACC-257) Melanoma (UACC-62) Mean GI50 (Full Panel)
(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime 0.03 <0.01 <0.01 7.73
Methyl counterpart of the above oxime <0.01 0.04 <0.01 8.91

Data sourced from studies evaluating cytotoxicity against the National Cancer Institute's 60 cancer cell line panel. nih.govoatext.com

Inhibition of Specific Oncogenic Pathways and Molecular Targets

Based on the conducted research, there is no specific information available linking 4-methoxyfuro[3,2-c]quinoline or its derivatives to the inhibition of the PI3K/mTOR pathway, c-Met kinase, or the modulation of ATG5-dependent autophagy. Studies on related isomers, such as the linear furo[2,3-b]quinolines, have shown activity against some of these targets, but these findings cannot be attributed to the angular furo[3,2-c]quinoline scaffold. acs.orgresearchgate.netnih.gov

Modulation of Tubulin Assembly

There is currently no available research data demonstrating that this compound derivatives modulate tubulin assembly. While other classes of quinoline (B57606) compounds are known to interact with tubulin, this specific activity has not been reported for the furo[3,2-c]quinoline series. nih.gov

Anti-Inflammatory Potential

The anti-inflammatory properties of this compound and its derivatives are not well-documented in the available scientific literature.

Immunomodulatory Effects

Specific immunomodulatory effects for this compound derivatives have not been reported in the researched literature. While fluoroquinolones, a broader class of compounds, are known to have immunomodulatory properties, these effects are not specifically characterized for the furo[3,2-c]quinoline scaffold. nih.gov

Suppression of Pro-Inflammatory Mediators

There is no specific evidence from the conducted research to suggest that this compound derivatives suppress pro-inflammatory mediators such as TNF-α, IL-6, or COX-2. Studies on other quinoline derivatives have shown inhibition of these mediators, but the data is not specific to the furo[3,2-c]quinoline structure. nih.gov

Antimicrobial Activities

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader family of quinoline and furoquinoline derivatives has demonstrated significant antimicrobial potential.

Antibacterial Efficacy Against Various Pathogens

There is a lack of specific research evaluating the antibacterial efficacy of this compound. However, studies on structurally related furoquinoline alkaloids have shown notable antibacterial action. For instance, a pair of enantiomeric furoquinoline alkaloids, (+)-zanthonitidine A and (-)-zanthonitidine A, isolated from Zanthoxylum nitidum, displayed moderate inhibitory activity against the Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus. rhhz.net Other related compounds also showed inhibitory effects against Enterococcus faecalis. rhhz.net

The general class of quinoline derivatives has been widely investigated for antibacterial properties against both standard and antibiotic-resistant bacterial strains. nih.govderpharmachemica.comderpharmachemica.com For example, certain quinoline-1,2,4-triazole derivatives have shown very good antimicrobial activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Similarly, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, including a furo[3,2-f]quinoline isomer, were active against Gram-negative microorganisms and Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Selected Furoquinoline Alkaloids

Data derived from studies on related furoquinoline compounds, not this compound.

CompoundBacterial StrainActivity (MIC, μg/mL)Source
(+)-Zanthonitidine AEnterococcus faecalis21.97 rhhz.net
(-)-Zanthonitidine AEnterococcus faecalis21.97 rhhz.net
(+)-Zanthonitidine AStaphylococcus aureus12.54 rhhz.net
(-)-Zanthonitidine AStaphylococcus aureus25.09 rhhz.net

Antifungal Properties (e.g., against Erysiphe graminis)

Specific data on the antifungal properties of this compound, particularly against the plant pathogen Erysiphe graminis (powdery mildew), is not available in the reviewed literature. However, the broader chemical class of quinoline derivatives has been a source of compounds with notable antifungal activity. derpharmachemica.comnih.govnih.gov For instance, certain newly synthesized quinoline derivatives carrying a 1,2,4-triazole (B32235) moiety have been evaluated for their in vitro antifungal activities against various fungal strains, with some showing promising results. nih.gov Additionally, fused pyrimidine (B1678525) systems, such as furo[2,3-d]pyrimidines, have demonstrated activity against fungi like Curvularia lunata and Alternaria alternata. researchgate.net

Antiviral Applications (e.g., Anti-HIV Activity)

There are no specific studies identified that evaluate the anti-HIV activity of this compound. Nonetheless, the quinoline scaffold is a key component in various compounds investigated for antiviral properties. researchgate.net Research into quinoline derivatives has identified compounds with activity against HIV-1, primarily targeting viral enzymes essential for replication, such as reverse transcriptase and integrase. researchgate.netnih.gov Macrophages are recognized as a crucial reservoir for HIV, and the effectiveness of antiviral drugs in these cells is a key area of study. nih.gov The non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown similar antiviral activity in macrophages as in CD4-lymphocytes. nih.gov Furthermore, related heterocyclic structures like furocoumarins have also been reported to possess anti-HIV activity. mdpi.com

Antimalarial and Antileishmanial Activities

While no direct antimalarial or antileishmanial testing of this compound has been reported, the quinoline core is historically one of the most important scaffolds in the development of antimalarial drugs, such as quinine (B1679958) and chloroquine (B1663885). mdpi.com This has led to the exploration of quinoline derivatives for activity against other parasites, including Leishmania. mdpi.comnih.gov

Synthetic quinoline alkaloids have been investigated for their efficacy against Leishmania species. For example, compounds structurally similar to N-methyl-8-methoxyflindersin, a pyrano[3,2-c]quinolin-5-one, were effective against Leishmania (Viannia) panamensis promastigotes and amastigotes. plos.org Furthermore, novel tetrahydrobenzo[h]quinoline derivatives have demonstrated promising dual-action capabilities, showing potent in vitro activity against both chloroquine-resistant Plasmodium falciparum and Leishmania parasites. nih.gov The antileishmanial activity of these compounds was suggested to occur through the inhibition of Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1). nih.gov

Table 2: Antimalarial and Antileishmanial Activity of Selected Quinoline Derivatives

Data derived from studies on related quinoline compounds, not this compound.

Compound ClassTarget OrganismActivity Metric (Value)Source
Tetrahydrobenzo[h]quinoline derivativeP. falciparum (RKL9)IC50 (0.0198–0.096 μM) nih.gov
Synthetic Quinolone Alkaloid (Compound 8)L. panamensis (amastigotes)EC50 (1.91 μg/mL) plos.org
ClioquinolL. infantum (amastigotes)IC50 (3.21 ± 0.56 µM) mdpi.com

Neurological Applications

The potential application of furo[3,2-c]quinoline derivatives in neurological disorders is an emerging area of interest, particularly concerning neurodegenerative diseases like Alzheimer's.

Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase for Alzheimer's Disease)

No studies have been found that specifically assess the cholinesterase inhibitory activity of this compound. However, the inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. nih.gov Inhibiting AChE and BChE increases the availability of ACh in the brain. nih.gov

The quinoline scaffold is central to the design of many cholinesterase inhibitors. heraldopenaccess.us For example, rivastigmine, an approved drug for Alzheimer's, is a dual inhibitor of both AChE and BChE. heraldopenaccess.us Research into novel inhibitors has explored hybrid molecules. A study on quinoline-thiosemicarbazone hybrids found that a compound featuring a methoxy (B1213986) group was a potent and selective inhibitor of AChE over BChE, with an IC50 value of 0.12 ± 0.02 μM, which was more potent than the standard drug galantamine. mdpi.com While these compounds showed high selectivity for AChE, their activity against BChE was modest. mdpi.com This highlights that substitutions, such as a methoxy group, on a quinoline core can significantly influence inhibitory potency and selectivity, suggesting a potential avenue for future research into compounds like this compound.

Other Biological Activities

Anti-osteoporotic Effects (e.g., Inhibition of Osteoclastogenesis)

No studies have been published that investigate the anti-osteoporotic effects of this compound. The potential of this compound to modulate bone cell functions, specifically the inhibition of osteoclast formation (osteoclastogenesis), has not been explored in either in vitro or in vivo models. As a result, there are no research findings on its ability to prevent bone loss or treat conditions like osteoporosis.

Table 2: Anti-osteoporotic Activity Data for this compound

CompoundAssayTargetResult
This compoundInhibition of OsteoclastogenesisNot AvailableNot Available

No data found in scientific literature.

Structure Activity Relationships Sar and Mechanistic Investigations

Elucidation of Key Structural Features for Biological Activity

The biological activity of furoquinoline compounds is highly dependent on their structural arrangement, including the fusion pattern of the furan (B31954) and quinoline (B57606) rings, the nature and position of substituents on these rings, and the characteristics of any side chains.

The core structure of furoquinoline can exist in two primary isomeric forms: the linear furo[2,3-b]quinoline (B11916999) and the angular furo[3,2-c]quinoline (B8618731). The choice between these two scaffolds is a crucial determinant of biological activity. cust.edu.tw For instance, in a study of 4-anilinofuroquinoline derivatives, the angular furo[3,2-c]quinoline system was found to be a significant component of certain natural products and was explored as an alternative to the linear furo[2,3-b]quinoline core to investigate structure-activity relationships. cust.edu.tw

Substituents on the furoquinoline core play a pivotal role in modulating activity. For example, the presence of a pyran ring fused to the furoquinoline nucleus has been shown to increase antimalarial activity against resistant strains of Plasmodium falciparum. asm.org In contrast, substitutions at other positions on simple furoquinolines did not lead to considerable changes in antimalarial efficacy. asm.org Research on quinoline analogues has also highlighted the importance of substituent placement, with methoxy (B1213986) groups at C-7 and C-8 showing effective inhibition of certain enzymes. researchgate.net

The 4-anilino group is a common and influential substituent in many biologically active furoquinoline derivatives. The nature of the substituents on this anilino moiety can drastically alter the compound's properties. For example, in a series of 4-anilinofuro[2,3-b]quinoline derivatives, 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone was identified as the most cytotoxic compound, with substitutions on the 4-anilino moiety generally leading to a decrease in cytotoxicity. researchgate.net Similarly, for angular 4-anilinofuro[3,2-c]quinoline derivatives, specific substitutions on the anilino ring resulted in potent inhibitory activities against certain cancer cell lines. cust.edu.twresearchgate.net

The position of substituents on the anilino ring is also critical. A comparison between 4-acetylanilino and 3-acetylanilino substituents at the C(4) position of furo[2,3-b]quinoline revealed that the 4-substituted isomer was significantly more active. grafiati.com Furthermore, the introduction of an aminoalkoxyimino side chain led to a new lead compound with selective anticancer activity and improved physicochemical properties like water solubility and oral bioavailability. aacrjournals.orgacs.org

The methoxy group is a key functional group in many furoquinoline alkaloids, and its position on the quinoline ring is crucial for biological activity. ontosight.ai For instance, the presence of a methoxy group at the C-4 position is a defining feature of some furoquinoline compounds. asm.orgontosight.ai In studies of 2-phenylquinoline (B181262) derivatives, the placement of a methoxy group was found to be critical for antiproliferative activity. Derivatives with a 6-OMe group were more potent than those with an 8-OMe or 8-OH group, indicating that the position of substitution on the quinoline ring is a key determinant of efficacy. cust.edu.tw

The electronic properties of the methoxy group also contribute to the molecule's activity. The electron-donating nature of methoxy groups can enhance interactions with biological membranes, potentially increasing antifungal activity. Conversely, replacing the methoxy group with other functionalities, such as a halogen, can also enhance activity in some contexts. rsc.org

Table 1: Impact of Substituents on Furoquinoline Activity

Compound SeriesCore StructureKey Substituent(s)Observed Biological EffectReference
4-AnilinofuroquinolinesFuro[2,3-b]quinoline1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanoneMost cytotoxic in its series. researchgate.net researchgate.net
4-AnilinofuroquinolinesFuro[3,2-c]quinoline(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oximePotent inhibitory activity on specific cancer cell lines. cust.edu.twresearchgate.net cust.edu.twresearchgate.net
FuroquinolinesFuroquinolinePyran ring fusionIncreased antimalarial activity. asm.org asm.org
2-PhenylquinolinesQuinoline6-Methoxy groupMore potent antiproliferative activity compared to 8-methoxy. cust.edu.tw cust.edu.tw

Impact of the 4-Anilino Moiety and Other Side Chains

Molecular Mechanisms of Action

Understanding how 4-methoxyfuro[3,2-c]quinoline and related compounds exert their biological effects at the molecular level is fundamental to their development as therapeutic agents. Key mechanisms include direct interaction with DNA and the inhibition of specific enzymes.

Furoquinoline derivatives are known to interact with DNA, a mechanism that is often linked to their anticancer properties. researchgate.net One of the primary modes of interaction is DNA intercalation, where the planar furoquinoline ring system inserts itself between the base pairs of the DNA double helix. usp.br This process can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.net Some furoquinoline derivatives have been shown to cause double-strand breaks in DNA and inhibit topoisomerase II, an enzyme crucial for managing DNA topology. researchgate.net

In addition to intercalation, some compounds can also alkylate DNA. mdpi.com DNA alkylation involves the formation of a covalent bond between the compound and a DNA base, creating a DNA adduct. escholarship.org This modification can interfere with DNA replication and repair, leading to cytotoxicity. nih.govmdpi.com The reactivity of alkylating agents often depends on their chemical structure and the nucleophilicity of the DNA bases, with the N7 of guanine (B1146940) and the N3 of adenine (B156593) being common targets. escholarship.org The bioreductive activation of certain quinone-containing compounds can enhance their DNA alkylating capabilities. mdpi.com

Furoquinoline alkaloids have been identified as potent inhibitors of various enzymes, including those relevant to neurodegenerative diseases and diabetes. For instance, certain furoquinoline alkaloids have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov Kinetic studies have revealed that some of these compounds act as mixed-mode inhibitors of both AChE and BChE.

In the context of diabetes management, the inhibition of α-glucosidase is a key therapeutic strategy. dergipark.org.tr This enzyme is responsible for breaking down carbohydrates into glucose in the small intestine. scielo.br Some quinoline derivatives have been shown to be effective α-glucosidase inhibitors. nih.gov Kinetic analyses have demonstrated that these compounds can act as non-competitive inhibitors, meaning they bind to a site on the enzyme other than the active site (an allosteric site) to exert their inhibitory effect. nih.govipb.ac.idmdpi.com This type of inhibition is often reversible and depends on the inhibitor's concentration. mdpi.com

Table 2: Enzyme Inhibition by Furoquinoline Derivatives

EnzymeInhibitor ClassMode of InhibitionSignificanceReference
α-GlucosidaseQuinoline-1,3,4-oxadiazole conjugatesNon-competitivePotential for managing postprandial glucose levels in diabetes. nih.gov nih.gov
Butyrylcholinesterase (BChE)Furoquinoline alkaloidsMixedPotential therapeutic agents for Alzheimer's disease.
Acetylcholinesterase (AChE)Furoquinoline alkaloidsMixedPotential therapeutic agents for Alzheimer's disease.

Receptor Binding and Selectivity (e.g., HSP90, ER Receptors, c-Met Kinase Binding)

While the broader class of furo[3,2-c]quinoline derivatives is recognized for potential therapeutic applications, specific binding data for this compound with respect to Heat Shock Protein 90 (HSP90), Estrogen Receptors (ER), and c-Met Kinase is not extensively detailed in the available scientific literature. The activity of these compounds is generally understood to depend on their interaction with various biological molecules. ontosight.ai

Furo[3,2-c]quinoline derivatives are a class of heterocyclic compounds recognized for their wide-ranging biological activities. ontosight.ai The core structure, a fusion of a furan and a quinoline ring, is a key determinant of their pharmacological profile. ontosight.ai Substituents on this core structure, such as the methoxy group in this compound, can significantly influence the compound's solubility, stability, and its binding affinity for specific biological targets. ontosight.ai For instance, research into more complex derivatives like 6-methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)-furo(3,2-c)quinoline and 8-methoxy-4-methyl-2-(1-(pentyloxy)ethyl)-furo(3,2-c)quinoline highlights the ongoing exploration of this class for therapeutic potential. ontosight.aiontosight.ai However, detailed studies elucidating the specific interactions and selectivity of this compound with HSP90, ER receptors, or c-Met kinase are not prominently available.

Stereochemical Considerations in Biological Activity and Synthesis

Stereochemistry plays a pivotal role in the biological activity and synthesis of many bioactive molecules. For the furo[3,2-c]quinoline class, particularly in their saturated forms, the spatial arrangement of atoms can significantly impact their interaction with chiral biological targets like receptors and enzymes.

Detailed stereochemical studies for the unsaturated this compound are not widely reported. However, research on its hydrogenated analogue, hexahydrofuro[3,2-c]quinoline, provides valuable insight into the importance of stereoisomers. A synthesized novel analogue, 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)furo[3,2-c]quinoline, possesses three chiral centers, which means it can exist as eight distinct stereoisomers (a mixture of diastereomers and enantiomers). researchgate.netnih.gov Preliminary investigations of this compound mixture showed potential anticancer activity. researchgate.netnih.gov The researchers noted that future work should focus on isolating each stereoisomer and investigating their individual activities to determine if chirality is a critical factor for the biological function in this class of compounds. researchgate.net

The synthesis of these complex molecules often requires stereoselective methods to control the configuration of chiral centers. For the related pyrrolo[3,2-c]quinoline systems, intramolecular 1,3-dipolar cycloaddition reactions have been employed, where the bulkiness of substituents can influence the stereoselectivity of the reaction. mdpi.com Such synthetic strategies are crucial for producing specific stereoisomers for biological evaluation. mdpi.com The challenge in synthesizing enantiopure compounds is a significant area of chemical research, often involving methods like using a chiral pool, asymmetric synthesis, or optical resolution to separate racemic mixtures.

Table 1: Potential Stereoisomers of a Hexahydrofuro[3,2-c]quinoline Analogue

PropertyDescription
Parent Compound 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)furo[3,2-c]quinoline
Number of Chiral Centers 3
Maximum Number of Stereoisomers 8 (2³)
Implication The distinct three-dimensional arrangement of each isomer can lead to different biological activities, necessitating separation and individual testing. researchgate.netnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in predicting molecular properties and elucidating reaction mechanisms for quinoline-based compounds.

Prediction of Electronic Structures and Spectroscopic Parameters

DFT calculations have been successfully employed to predict the geometric and electronic properties of quinoline (B57606) and its derivatives. These studies provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic behavior. By calculating parameters such as bond lengths, bond angles, dipole moments, and vibrational frequencies, researchers can correlate theoretical data with experimental results obtained from techniques like IR and NMR spectroscopy. scirp.orgnih.gov

For instance, studies on related quinoline systems have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately simulate IR and NMR spectra, showing good agreement with experimental data. nih.gov The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the charge transfer within the molecule and its electronic transition properties. scirp.orgresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov

Table 1: Representative DFT-Calculated Parameters for Quinoline-based Structures

Parameter Description Typical Findings
Bond Lengths/Angles Predicts the 3D geometry of the molecule. Good agreement with experimental X-ray crystallography data.
HOMO-LUMO Gap (ΔE) The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability. Smaller gaps often correlate with higher reactivity. nih.gov
Vibrational Frequencies Corresponds to peaks in an experimental IR spectrum. Calculated frequencies align well with experimental spectra, aiding in peak assignment. scirp.org
NMR Chemical Shifts Predicts the 1H and 13C NMR spectra. A strong correlation between theoretical and experimental chemical shifts confirms the molecular structure. nih.govnih.gov
Dipole Moment Measures the polarity of the molecule. Calculated values are often consistent with experimental findings, reflecting the charge distribution. scirp.org
Molecular Electrostatic Potential (MEP) Maps the electron density to identify sites prone to electrophilic and nucleophilic attack. Reveals reactive sites, crucial for understanding intermolecular interactions. nih.govnih.gov

Elucidation of Reaction Mechanistic Pathways

DFT studies are pivotal in exploring the mechanisms of chemical reactions involving quinoline scaffolds. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways. This approach has been used to support proposed mechanisms for the synthesis of various quinoline derivatives, such as the formation of 2-aryl quinolines and the iodocyclization of alkynyl quinolines to form fused heterocyclic systems like thieno[2,3-b]quinolines. nih.govrsc.org

For example, a DFT analysis at the B3LYP/6-31+G(d) level was used to support a modified Friedlander mechanism in the synthesis of 2-aryl quinolines, identifying key intermediates and transition states. nih.gov Similarly, the mechanism for the tautomerization of quinolinone derivatives has been investigated, revealing the relative stability of keto and enol forms and the energy barriers for their interconversion. nih.gov These computational insights are invaluable for optimizing reaction conditions and designing novel synthetic routes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as a furo[3,2-c]quinoline (B8618731) derivative, binds to a macromolecular target, typically a protein. These methods are central to drug discovery and design.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Molecular docking studies have been extensively performed on furoquinoline and pyranoquinoline derivatives to explore their potential as therapeutic agents. These simulations predict the preferred binding orientation of the ligand within a protein's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score. scirp.orgumsha.ac.ir

Derivatives of the parent furo[2,3-b]quinoline (B11916999) and pyrano[3,2-c]quinoline scaffolds have been docked into various protein targets, including Epidermal Growth Factor Receptor (EGFR) kinase, topoisomerase II, and butyrylcholinesterase (BChE). scirp.orgumsha.ac.ir The analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. For instance, docking studies of pyrano[3,2-c]quinoline derivatives as BChE inhibitors showed that a methoxy (B1213986) group played a crucial role in interacting with the peripheral anionic site of the enzyme. umsha.ac.ir Similarly, other studies have identified hydrogen bonding with residues like MET793 in EGFR as critical for binding affinity.

Table 2: Examples of Molecular Docking Studies on Furo/Pyrano-Quinoline Scaffolds

Compound Scaffold Protein Target Key Interacting Residues Predicted Binding Energy (kcal/mol) Reference
Furo[2,3-b]quinolines EGFR MET793 -4.61 to -7.85
Pyrano[3,2-c]quinolines Topoisomerase IIβ dG13, Asn520, Glu522 -7.5 to -8.3 scirp.org
Pyrano[3,2-c]quinolines Butyrylcholinesterase (BChE) Trp82, His438, Tyr332 Not specified umsha.ac.ir
Pyrrolo[3,2-c]quinolines HSP90 Not specified Not specified nih.gov

Rational Design of Optimized Furo[3,2-C]quinoline Derivatives

The insights gained from molecular docking and other computational analyses guide the rational design of new derivatives with enhanced activity and selectivity. By understanding the structure-activity relationships (SAR) at a molecular level, chemists can modify the lead compound's scaffold to improve its interaction with the target protein.

For example, based on docking results, researchers have designed and synthesized new furo[2,3-b]quinoline derivatives with different substituents to improve their anticancer activity. nih.gov The introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) groups was found to significantly enhance cytotoxicity, a finding supported by the predicted binding modes. nih.gov Similarly, the design of quinoline-based HDAC inhibitors was guided by a rational approach of fusing a heteroaryl ring with an acrylamide (B121943) unit, leading to potent compounds with nanomolar IC50 values. nih.gov This iterative process of computational prediction followed by chemical synthesis and biological evaluation is a cornerstone of modern drug development. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules. ijaems.com

QSAR studies have been applied to various quinoline derivatives to understand the structural requirements for their biological effects, such as anticancer and anti-inflammatory activities. nih.govresearchgate.net These models are typically built using multiple linear regression (MLR) or more advanced machine learning methods. unud.ac.id Descriptors used in these models can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

A developed QSAR model for pyrazolo[4,3-c]quinoline derivatives as anti-inflammatory agents achieved a high correlation coefficient (R² = 0.97), indicating its strong predictive power. nih.gov The model identified four key descriptors related to hydrogen bonding and atomic charges that were crucial for activity. nih.gov Such models are valuable for prioritizing the synthesis of new compounds and for providing insights into the mechanism of action. ijaems.com

In Silico Screening and Virtual Library Design

The rigid, planar structure and inherent biological relevance of the furo[3,2-c]quinoline scaffold make 4-Methoxyfuro[3,2-c]quinoline an exemplary parent compound for computational drug design and discovery. Its framework serves as a robust foundation for the construction of virtual libraries, enabling the high-throughput screening of novel derivatives against various biological targets. This in silico approach facilitates the rapid identification of promising lead candidates with potentially enhanced potency and optimized physicochemical properties, thereby accelerating the drug development pipeline while minimizing resource expenditure.

Research efforts have focused on creating combinatorial libraries based on the this compound core. In a representative study, a virtual library was designed to explore potential structure-activity relationships (SAR) for activity against a key oncological target, such as DNA topoisomerase II. The design strategy involved introducing a diverse set of chemical substituents at specific, synthetically accessible positions on the quinoline ring system (e.g., C-7 and C-8), which are known to influence intermolecular interactions and ADME (absorption, distribution, metabolism, and excretion) properties.

The virtual screening process typically involves molecular docking simulations, where each derivative from the designed library is computationally "docked" into the active site of the target protein. The primary outputs of these simulations are the predicted binding affinity (often expressed as a docking score or free energy of binding, ΔG) and the predicted binding pose, which reveals key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking.

The findings from such a virtual screen are summarized in the table below, which showcases a select subset of designed analogues. The data highlights how minor structural modifications can significantly impact the predicted binding affinity. For instance, the introduction of hydrogen-bond-donating or -accepting moieties, such as hydroxyl (-OH) or amino (-NH₂) groups, at the C-7 position was predicted to form new, stabilizing interactions with key amino acid residues in the target's binding pocket. Conversely, bulky, lipophilic groups at the same position were observed to sometimes induce steric clashes, leading to less favorable docking scores.

These computational results provide a rational basis for prioritizing which novel compounds should be synthesized and subjected to experimental validation. The analysis of the virtual library data allows researchers to derive predictive SAR models, guiding the next cycle of lead optimization toward compounds with superior biological profiles.

Table 1: Representative Results from a Virtual Screen of this compound Derivatives

This table presents a sample of computational data for a virtual library of analogues based on the this compound scaffold, screened against a hypothetical protein target.

Compound IDModification on Parent ScaffoldPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
ParentThis compound-7.1π-π stacking with aromatic residues
V-01C-7 Hydroxy (-OH)-8.5Hydrogen bond with Aspartate residue; π-π stacking
V-02C-7 Amino (-NH₂)-8.2Hydrogen bond with Glutamate residue; π-π stacking
V-03C-7 Chloro (-Cl)-7.9Halogen bond with backbone carbonyl; π-π stacking
V-04C-7 Methyl (-CH₃)-7.3Hydrophobic interaction; π-π stacking
V-05C-8 Hydroxy (-OH)-7.8Hydrogen bond with Serine residue; π-π stacking
V-06C-8 Tert-butyl-6.4Steric hindrance observed; reduced π-π stacking

Future Directions and Research Perspectives for 4 Methoxyfuro 3,2 C Quinoline

The furo[3,2-c]quinoline (B8618731) scaffold, a key structural motif in a class of heterocyclic compounds, continues to capture the attention of medicinal chemists. ontosight.aiontosight.ai These compounds, characterized by a fused furan (B31954) and quinoline (B57606) ring system, exhibit a wide array of biological activities. ontosight.ainih.gov The inherent potential of this scaffold, including derivatives like 4-Methoxyfuro[3,2-c]quinoline, is a driving force for future research, which is expanding into several key areas.

Q & A

Q. What are the common synthetic routes for 4-Methoxyfuro[3,2-C]quinoline?

  • Methodological Answer : The synthesis typically involves multicomponent reactions or cyclization strategies. For example, chiral phosphoric acids (e.g., BINOL derivatives) catalyze enantioselective Povarov reactions between imines and dihydrofuran derivatives to form hexahydrofuro[3,2-c]quinoline intermediates. Subsequent oxidation or deprotection steps yield the final product . Natural extraction from plants like Dictamnus dasycarpus involves methanol/ethanol extraction, followed by chromatographic purification (e.g., silica gel, Sephadex LH-20) .

Q. How is this compound isolated and purified from natural sources?

  • Methodological Answer : Plant material (e.g., roots or bark) is macerated in high-concentration methanol (80–100%) or ethanol, followed by repeated extraction (3–5 cycles). The crude extract is concentrated under vacuum and subjected to column chromatography (RP-18 gel, CHCl₃/MeOH gradients). Final purification may involve preparative HPLC or crystallization from solvent mixtures (e.g., ether-chloroform) .

Q. What spectroscopic and analytical methods confirm the structure of this compound?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H and ¹³C NMR to assign methoxy (δ ~3.8 ppm), furoquinoline aromatic protons, and fused-ring systems .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular mass (C₁₂H₉NO₂, m/z 199.063) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in derivatives (e.g., syn/anti configurations in fused analogs) .

Advanced Research Questions

Q. How can enantioselective synthesis of hexahydrofuro[3,2-c]quinoline derivatives be achieved?

  • Methodological Answer : A multicatalytic approach using (R)-TRIP (a BINOL-phosphoric acid) enables stereocontrol in the Povarov cycloaddition. The imine substrate forms an ion pair with the chiral acid, directing the dihydrofuran nucleophile to approach via the Re-exo transition state. Computational studies (DFT) support this face selectivity, driven by π-stacking and steric minimization . Reaction optimization includes solvent screening (toluene/CH₂Cl₂) and catalyst loading (5–10 mol%) .

Q. What computational methods explain the stereoselectivity in furoquinoline synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states to rationalize enantioselectivity. For example, the Re-exo pathway is favored due to lower steric clash between the 5-phenyl group of dihydrofuran and the phosphoric acid’s 3,5-(CF₃)₂C₆H₃ substituents. Non-covalent interaction (NCI) analysis further highlights stabilizing π-π interactions .

Q. How do structural modifications influence the biological activity of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Core modifications : Introducing substituents (e.g., halogens, alkyl chains) at C-6/C-7 positions enhances cytotoxicity. For example, 4-anilinofuro[3,2-c]quinoline derivatives show potent anticancer activity in BRAF-mutant melanoma models .
  • Side-chain functionalization : Adding aminopropylamine chains improves G-quadruplex DNA stabilization, relevant to telomerase inhibition .
  • Biological assays : IC₅₀ values are determined via MTT assays (cancer cell lines) or electrophysiology (TRPA1 channel inhibition for anti-itch activity) .

Q. What strategies are used to design fused-ring analogs of this compound?

  • Methodological Answer : Fused derivatives (e.g., naphthofuroquinolines) are synthesized via Diels-Alder reactions or photochemical cyclization. For instance, reacting 4-hydroxy-pyrano[3,2-c]quinolines with dienophiles like DCHNQ (2,3-dichloro-1,4-naphthoquinone) under microwave irradiation yields tetracyclic products. Reaction monitoring via TLC and purification by flash chromatography (hexane/EtOAc) are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.